molecular formula C9H9N3O3 B1269996 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 712319-12-5

6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No. B1269996
CAS RN: 712319-12-5
M. Wt: 207.19 g/mol
InChI Key: HEYXKTSVKRVGOU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of the pyrazolo[1,5-a]pyrimidine derivatives, including 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, typically involves strategic preparative strategies to achieve high purity and yields. Gregg et al. (2007) highlighted the combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides, a related group, emphasizing the synthesis of activated p-nitrophenyl esters and subsequent steps that are indicative of the synthetic approaches used for these compounds (Gregg, Tymoshenko, Razzano, & Johnson, 2007).

Molecular Structure Analysis

Detailed structural analysis is pivotal in understanding these compounds' reactivity and properties. Techniques like X-ray diffraction and density functional theory (DFT) calculations are often employed to study the molecular structure, as seen in the work of Shen et al. (2012), who analyzed pyrazole derivatives' structures through X-ray diffraction and DFT calculations (Shen, Huang, Diao, & Lei, 2012).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidines can be diverse, with the ability to undergo various chemical transformations. Quiroga et al. (2008) discussed the solvent-free synthesis of substituted pyrazolo[1,5-a]pyrimidines, indicating the compounds' versatile reactivity under different conditions (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments and applications. While specific data on this compound might not be directly available, studies on related compounds provide insight into methodologies for analyzing these properties.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental characteristics that influence the compound's applications in synthesis and material science. The work by Buriol et al. (2013) on the synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation showcases the innovative approaches to modifying these compounds' chemical properties (Buriol, München, Frizzo, Marzari, Zanatta, Bonacorso, & Martins, 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : Research has explored the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the tunability of N-alkylation based on the carboxy function, leading to diverse derivative compounds (Drev et al., 2014).
  • Solvent-Free Synthesis : Another study focused on synthesizing substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, showcasing an efficient and environmentally friendly approach (Quiroga et al., 2008).
  • Transformation of Pyrimidine Ring : Investigations into the transformation of the pyrimidine ring using hydrazides have revealed novel rearrangements and potential for diverse applications (Danagulyan et al., 2006).

Potential Medical Applications

  • Anticancer Potential : A study on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives found significant anticancer activity, suggesting the therapeutic potential of these compounds in oncology (Abdellatif et al., 2014).
  • Enzymatic Inhibition and Anticancer Activity : Another research explored novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, highlighting their role in inhibiting specific enzymes and potential applications in cancer treatment (Rahmouni et al., 2016).

Photophysical Properties

  • Development of Fluorescent Probes : Research into the fluorescent spectroscopic properties of pyrazolo[1,5-a]pyrimidines suggests their use in developing new fluorescent probes, with potential applications in scientific imaging and diagnostics (Wu et al., 2008).

properties

IUPAC Name

6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-2-1-6-4-10-8-3-7(9(14)15)11-12(8)5-6/h3-5,13H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYXKTSVKRVGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601181150
Record name 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

712319-12-5
Record name 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712319-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601181150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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